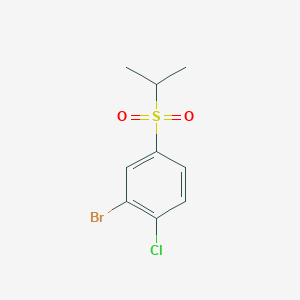

2-Bromo-1-chloro-4-(isopropylsulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c1-6(2)14(12,13)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMCMYWPWGZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Bromo-1-chloro-4-(isopropylsulfonyl)benzene

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. This process highlights the key bond formations and the strategic order of substituent placement.

The target molecule, this compound, has three substituents: a chloro group, a bromo group, and an isopropylsulfonyl group. The primary retrosynthetic disconnections can be envisioned by cleaving the carbon-sulfur bond or the carbon-halogen bonds.

Disconnection of the Carbon-Sulfur Bond: This is often the most logical primary disconnection. It simplifies the target molecule to a dihalogenated precursor, 1-bromo-2-chlorobenzene , and a synthon for the isopropylsulfonyl group. The forward reaction would involve an electrophilic substitution to install the sulfonyl group onto the pre-formed dihalobenzene ring.

Disconnection of Carbon-Halogen Bonds: Alternatively, one could disconnect the C-Br or C-Cl bonds. For instance, disconnecting the C-Br bond leads to 1-chloro-4-(isopropylsulfonyl)benzene as an intermediate. The forward reaction would then require the bromination of this intermediate. This route necessitates careful consideration of the directing effects of the existing chloro and isopropylsulfonyl groups.

A plausible synthetic pathway, therefore, involves a sequence of halogenation and sulfonylation reactions, where the order is dictated by the directing effects of the substituents to ensure the correct final arrangement (1,2,4-substitution). A highly viable approach begins with a monosubstituted benzene (B151609) and sequentially adds the remaining functional groups.

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. These groups can be classified as activating or deactivating and as ortho-, para- or meta-directing.

The substituents in the target molecule have the following characteristics:

Chloro (-Cl) and Bromo (-Br) groups: These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation from their lone pairs.

Isopropylsulfonyl (-SO₂iPr) group: This is a strongly deactivating and meta-directing group due to the powerful electron-withdrawing nature of the sulfonyl moiety.

The synthesis strategy must harness these effects. For example, attempting to halogenate a benzene ring that already contains a sulfonyl group would direct the incoming halogen to a meta position, which is inconsistent with the target structure. Therefore, the sulfonyl group should be introduced at a stage where the existing groups direct it to the desired position, or it should be introduced first, followed by reactions that are not governed by typical electrophilic aromatic substitution directing rules.

A more effective strategy involves installing the ortho-, para-directing halogens first. Starting with 1-bromo-2-chlorobenzene , both halogens would direct an incoming electrophile to the positions para to each of them. The position para to the chloro group (C4) and the position para to the bromo group (C5) are the most likely sites for substitution. The steric hindrance at position 3 (ortho to both) would be significant. Therefore, introducing the sulfonyl group onto 1-bromo-2-chlorobenzene would likely yield the desired 4-substituted product.

Table 1: Directing Effects of Relevant Substituents

| Substituent | Electronic Effect | Directing Influence |

| -Cl (Chloro) | Deactivating, Inductively Withdrawing, Resonance Donating | Ortho, Para |

| -Br (Bromo) | Deactivating, Inductively Withdrawing, Resonance Donating | Ortho, Para |

| -SO₂R (Sulfonyl) | Strongly Deactivating, Inductively & Resonance Withdrawing | Meta |

Approaches for Aromatic Ring Functionalization

The forward synthesis involves a sequence of reactions to install the halogens and the isopropylsulfonyl group in the correct positions.

Halogenation of an aromatic ring is a classic electrophilic aromatic substitution reaction. The synthesis can begin from benzene or a monosubstituted benzene like chlorobenzene.

Chlorination: This reaction typically employs chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). For instance, the chlorination of benzene yields chlorobenzene.

Bromination: Similarly, bromination is achieved using liquid bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).

A potential synthetic sequence could start with the bromination of chlorobenzene. The chloro group directs the incoming bromine to the ortho and para positions. The major product, 1-bromo-4-chlorobenzene , can then be separated and used in subsequent steps. However, to achieve the 1,2-dihalo substitution pattern found in the key precursor 1-bromo-2-chlorobenzene , one might start with o-chloroaniline, which can be converted to the desired product via a Sandmeyer reaction.

There are several methods to introduce a sulfonyl group onto an aromatic ring.

Direct Sulfonylation: This can be achieved through a Friedel-Crafts-type reaction using an appropriate sulfonyl chloride, like isopropylsulfonyl chloride, with a Lewis acid catalyst. This would install the -SO₂iPr group directly. Another approach is chlorosulfonylation using chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate, which can then be further functionalized.

Oxidation Pathways: A more versatile and common method involves the formation of a sulfide (B99878) (thioether) followed by oxidation. This multi-step process offers better control.

Thiol Formation: An aryl thiol can be prepared from an aniline derivative (e.g., 2-bromo-4-chloroaniline) via diazotization followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate.

Sulfide Formation: The resulting thiophenol is then alkylated to form the sulfide.

Oxidation: The sulfide is subsequently oxidized to the sulfone using strong oxidizing agents such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation proceeds first to a sulfoxide and then to the sulfone.

This oxidation pathway is often preferred as it avoids the harsh conditions of direct sulfonylation, which might not be compatible with halogenated, deactivated rings.

The method of incorporating the isopropyl group is intrinsically linked to the strategy chosen for introducing the sulfur functionality.

Via S-Alkylation: If the oxidation pathway is chosen, the isopropyl group is introduced by reacting an intermediate thiophenol (e.g., 2-bromo-4-chlorobenzenethiol) with an isopropyl electrophile. A common reagent for this S-alkylation step is 2-bromopropane or isopropyl iodide, typically in the presence of a base to deprotonate the thiol. This forms the intermediate 2-bromo-1-chloro-4-(isopropylthio)benzene , which is then oxidized to the target sulfone.

Via Friedel-Crafts Reaction: If a direct sulfonylation approach is used, the isopropyl group is already part of the electrophile, isopropylsulfonyl chloride . This reagent would be used in a Friedel-Crafts reaction with the 1-bromo-2-chlorobenzene precursor.

The S-alkylation route is generally more reliable for installing secondary alkyl groups like isopropyl onto a sulfur atom, avoiding potential rearrangements that can sometimes occur under Friedel-Crafts conditions.

Table 2: Potential Synthetic Route Overview

| Step | Reaction | Precursor | Key Reagents | Intermediate/Product |

| 1 | Diazotization / Sandmeyer | o-Chloroaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-2-chlorobenzene |

| 2 | Sulfonylation (Chlorosulfonylation) | 1-Bromo-2-chlorobenzene | ClSO₃H | 2-Bromo-1-chloro-benzene-4-sulfonyl chloride |

| 3 | Alkylation (Reduction & Alkylation) | 2-Bromo-1-chloro-benzene-4-sulfonyl chloride | 1. Reductant (e.g., Zn/H⁺)2. 2-Bromopropane, Base | 2-Bromo-1-chloro-4-(isopropylthio)benzene |

| 4 | Oxidation | 2-Bromo-1-chloro-4-(isopropylthio)benzene | H₂O₂, Acetic Acid | This compound |

Convergent and Linear Synthesis Pathways for Target Compound Generation

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion until the final product is achieved. A plausible linear route to this compound could begin with a monosubstituted benzene and proceed through a series of electrophilic aromatic substitution and functional group modification reactions.

For instance, a hypothetical linear sequence could be:

Sulfonylation/Alkylation: Starting with chlorobenzene, a Friedel-Crafts reaction with isopropylsulfonyl chloride or a related reagent could install the isopropylsulfonyl group. Due to the ortho-, para-directing nature of the chloro group, this would yield a mixture of isomers, with the desired para-substituted product, 1-chloro-4-(isopropylsulfonyl)benzene, being a major component.

Bromination: The subsequent bromination of 1-chloro-4-(isopropylsulfonyl)benzene would be directed by the existing substituents. The isopropylsulfonyl group is a strong deactivator and meta-director, while the chlorine atom is a weak deactivator and an ortho-, para-director. The combined directing effects would favor the introduction of bromine at the position ortho to the chlorine and meta to the sulfonyl group, yielding the target molecule.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. This approach is generally more efficient for complex molecules as it allows for the accumulation of material in separate branches before the final, yield-limiting coupling step.

A potential convergent strategy for this compound could involve:

Fragment A Synthesis: Preparation of a dihalogenated aromatic, such as 1-bromo-2-chlorobenzene, which can be synthesized from o-chloroaniline via a Sandmeyer-type reaction.

Fragment B Synthesis: Preparation of a suitable sulfonylating agent or a precursor.

Coupling: Combining the two fragments. For example, reacting 1-bromo-2-chlorobenzene with a source of the isopropylsulfonyl group under conditions that favor substitution at the C4 position. However, direct C-H functionalization at the desired position would be challenging. A more viable convergent approach would involve coupling a pre-functionalized fragment, such as (3-bromo-4-chlorophenyl)boronic acid, with a source for the sulfonyl group.

Advanced Synthetic Transformations

The presence of multiple reactive sites—specifically the C-Br and C-Cl bonds and the activated aromatic ring—on this compound makes it an ideal substrate for a variety of advanced synthetic transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) on Halogenated Aromatics

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the key challenge and opportunity lie in achieving regioselective coupling. The reactivity of aryl halides in typical palladium-catalyzed oxidative addition steps follows the order: I > Br > OTf >> Cl. This differential reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents. For the target compound, a Suzuki reaction with an arylboronic acid would be expected to occur selectively at the more reactive C-Br bond, yielding a 2-aryl-1-chloro-4-(isopropylsulfonyl)benzene derivative. A study on the similar substrate 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated the successful regioselective Suzuki coupling at the C-Br position.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. This transformation could be used to introduce an alkenyl substituent at the C2 position of the target molecule, again exploiting the higher reactivity of the C-Br bond.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. It would allow for the selective alkynylation at the C-Br position of this compound.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. Organozinc reagents are among the most reactive organometallics, allowing for couplings that may be difficult with other methods. This reaction could also achieve selective coupling at the C-Br bond of the target compound.

| Reaction | Catalyst System (Typical) | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd complex (e.g., Pd(PPh₃)₄) + Base | Organoboron Reagents (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions. |

| Heck | Pd complex (e.g., Pd(OAc)₂) + Base | Alkenes | Forms substituted alkenes. |

| Sonogashira | Pd complex + Cu(I) salt + Base | Terminal Alkynes | Creates aryl/vinyl alkynes. |

| Negishi | Pd or Ni complex | Organozinc Reagents (R-ZnX) | High reactivity and functional group tolerance. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In this compound, the isopropylsulfonyl group is a potent EWG. Its position para to the chlorine atom and meta to the bromine atom has significant mechanistic implications. The sulfonyl group can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack via resonance when the attack occurs at the positions ortho or para to it.

Consequently, the chlorine atom at the C1 position is strongly activated for SNAr. In contrast, the bromine atom at the C2 position is meta to the sulfonyl group, and thus receives no resonance stabilization, rendering it much less reactive toward nucleophilic attack. This electronic differentiation allows for highly regioselective SNAr reactions, where a nucleophile (e.g., an alkoxide, amine, or thiolate) will preferentially displace the chloride, leaving the bromide untouched. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) as the rate-determining step.

Functional Group Interconversions Involving Halogens and Sulfur Moieties

Functional group interconversions (FGIs) are fundamental transformations that convert one functional group into another. For this compound, relevant FGIs include the formation of the sulfone group and the manipulation of the halogen atoms.

Sulfur Moiety: The isopropylsulfonyl group itself is often installed via an FGI. A common and robust method for forming aryl sulfones is the oxidation of the corresponding aryl sulfide. A synthetic precursor to the target compound could therefore be 2-bromo-1-chloro-4-(isopropylthio)benzene, which would then be oxidized using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to yield the sulfone. Another approach is the direct sulfonylation of an aromatic ring using an isopropylsulfonyl halide in a Friedel-Crafts type reaction.

Halogen Moieties: The bromine and chlorine atoms can be considered products of FGIs. For example, the Sandmeyer reaction allows for the conversion of an amino group (via a diazonium salt) into a halide. A precursor like 2-amino-1-chloro-4-(isopropylsulfonyl)benzene could be diazotized and then treated with cuprous bromide to install the bromine atom. Furthermore, the cross-coupling reactions discussed in section 2.4.1 are themselves a form of FGI, converting a C-X bond into a C-C bond.

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous materials.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. Three-component reactions that utilize sulfur dioxide (SO2) directly to construct the sulfone moiety are examples of highly atom-economical processes.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The transition-metal catalyzed cross-coupling reactions are prime examples, requiring only small amounts of palladium or nickel catalyst to generate large quantities of product.

Sustainable Solvents: Many traditional organic reactions use volatile organic compounds (VOCs) as solvents. Green alternatives include water, supercritical fluids, or deep eutectic solvents (DES). For instance, Sonogashira couplings have been developed to run in water, a non-toxic and environmentally benign solvent. A recent approach for synthesizing aryl sulfones employed deep eutectic solvents, which are biodegradable, have low cost, and are recyclable.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts for cross-coupling reactions that proceed under mild conditions contributes to this goal.

Use of Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the broader principle involves sourcing starting materials from renewable biomass rather than petrochemicals.

By integrating these principles, the synthesis of specialty chemicals like this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactivity Patterns and Orientation

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, though the reactivity of the ring is heavily influenced by the electronic properties of its substituents. uomustansiriyah.edu.iqbyjus.com In the case of 2-bromo-1-chloro-4-(isopropylsulfonyl)benzene, the ring is significantly deactivated towards electrophilic attack. This deactivation arises from the combined electron-withdrawing effects of all three substituents.

The substituents can be classified based on their activating/deactivating and directing effects, as summarized in the table below.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -Br (Bromo) | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating | Ortho, Para |

| -SO₂CH(CH₃)₂ (Isopropylsulfonyl) | Inductive: Withdrawing (-I)Resonance: Withdrawing (-R) | Strongly Deactivating | Meta |

The isopropylsulfonyl group is a powerful deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety, which pulls electron density from the ring through both inductive and resonance effects. researchgate.net The halogens (bromo and chloro) are also deactivating because their strong inductive withdrawing effect outweighs their weaker resonance donating effect. pressbooks.pub Consequently, the cumulative effect renders the aromatic ring highly electron-deficient and thus, much less reactive towards electrophiles than benzene itself. fiveable.me

In terms of orientation, a conflict arises between the directing effects of the substituents. The ortho, para-directing halogens would direct an incoming electrophile to positions C3 and C5 (ortho to chloro and meta to bromo, or vice versa) and C6 (para to chloro and ortho to bromo). Conversely, the strongly meta-directing isopropylsulfonyl group directs incoming electrophiles to positions C3 and C5. pressbooks.pub Given that the sulfonyl group is a much stronger deactivating group, and its meta-directing influence aligns with the orientation preferred by the halogens (positions 3 and 5), any successful electrophilic substitution would be expected to occur predominantly at the C3 and C5 positions. However, the profound deactivation of the ring means that forcing conditions, such as high temperatures and potent catalysts, would be necessary to achieve any significant reaction. uomustansiriyah.edu.iq

Investigation of Nucleophilic Aromatic Substitution Mechanisms

Aryl halides are typically resistant to classical SN1 and SN2 nucleophilic substitution reactions. libretexts.org However, they can undergo Nucleophilic Aromatic Substitution (SNAr) if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org The this compound molecule is well-suited for this reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity. youtube.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

In this molecule, the powerful electron-withdrawing isopropylsulfonyl group is located para to the chloro substituent and meta to the bromo substituent. This positioning is critical for activating the ring towards nucleophilic attack. When a nucleophile attacks the carbon at C1 (bonded to chlorine), the negative charge of the resulting Meisenheimer complex can be delocalized onto the sulfonyl group via resonance. This stabilization significantly lowers the activation energy for the formation of the intermediate. libretexts.orglibretexts.org

Conversely, if a nucleophile were to attack the carbon at C2 (bonded to bromine), the negative charge could not be delocalized onto the sulfonyl group as effectively. Therefore, the intermediate formed from attack at C1 is more stable. This leads to a strong regioselective preference for the substitution of the chlorine atom over the bromine atom.

Another factor influencing the leaving group ability in SNAr reactions is the electronegativity of the halogen. The rate-determining step is the nucleophilic attack, which is facilitated by a more polarized carbon-halogen bond. youtube.comyoutube.com The C-Cl bond is more polarized than the C-Br bond, making the carbon at C1 more electrophilic and susceptible to attack. Thus, both the electronic stabilization of the intermediate and the electrophilicity of the reaction site favor the displacement of the chloride.

Reactivity of the Isopropylsulfonyl Moiety in Transformations

While often acting as a stabilizing and directing group, the isopropylsulfonyl moiety itself can participate in chemical transformations, typically under reductive conditions. The sulfonyl group is generally very stable and resistant to many chemical reagents, but specific methods can be employed for its cleavage or reduction.

One common transformation is the reduction of the sulfone to a sulfide (B99878). This requires strong reducing agents, as aryl sulfones are quite resistant to reduction. Reagent systems such as lithium aluminum hydride combined with titanium tetrachloride (LiAlH₄-TiCl₄) have been shown to be effective for the rapid reduction of various sulfones to their corresponding sulfides.

More recently, desulfonylative cross-coupling reactions have emerged as a powerful synthetic tool. In these reactions, the sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov For instance, under specific transition-metal catalysis (e.g., nickel or palladium), the C(sp²)–SO₂ bond can be cleaved and replaced. Reductive cross-electrophile coupling reactions between alkyl sulfones and aryl bromides have been developed, showcasing the versatility of the sulfone as a coupling partner. acs.orgchemrxiv.org This suggests that this compound could potentially undergo reactions where the isopropylsulfonyl group is replaced by an aryl or alkyl group, although the presence of the aryl halides would present challenges in selectivity.

Reductive and Oxidative Transformations of the Aromatic System and Substituents

The aromatic system of this compound is generally robust, especially towards oxidation, due to the deactivating nature of its substituents.

Oxidative Transformations: The benzene ring itself is inert to common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions. libretexts.org While alkyl side chains on a benzene ring can be oxidized to carboxylic acids, the isopropyl group attached to the sulfonyl moiety is not directly bonded to the ring and would not undergo this specific benzylic oxidation. libretexts.org Aggressive oxidation conditions that could disrupt the aromatic ring would likely lead to complex mixtures and degradation of the molecule. The sulfone group is already in a high oxidation state and is resistant to further oxidation. acs.org

Reductive Transformations: The molecule offers several sites for reduction. Catalytic hydrogenation, a common method for reduction, can lead to the reductive dehalogenation of aryl halides. Using catalysts like palladium on carbon (Pd/C) with a hydrogen source, the bromo and chloro substituents could be sequentially or simultaneously removed to yield 4-(isopropylsulfonyl)benzene. The relative ease of reduction is typically I > Br > Cl.

As mentioned in section 3.3, the sulfonyl group can be reduced to a sulfide using potent reducing agents like LiAlH₄-TiCl₄. Therefore, depending on the choice of reducing agent and reaction conditions, selective reduction of either the halides or the sulfonyl group could potentially be achieved.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are largely governed by the stability of the intermediates formed during the reaction.

Nucleophilic Aromatic Substitution (SNAr): For the SNAr pathway, the reaction proceeds through a high-energy Meisenheimer complex. mdpi.com The formation of this complex is the rate-determining step, and its stability is the key thermodynamic factor controlling the reaction's feasibility and regioselectivity. youtube.comnih.gov

Kinetics: The rate of the reaction is dependent on the concentrations of both the aryl halide and the nucleophile (second-order kinetics). libretexts.org The activation energy for the formation of the Meisenheimer complex is lowered significantly by the para-sulfonyl group, which stabilizes the negative charge through resonance. This stabilization accelerates the reaction compared to an unsubstituted aryl halide. libretexts.org The nature of the leaving group also impacts the kinetics; the highly electrophilic carbon attached to chlorine facilitates a faster nucleophilic attack compared to the carbon attached to bromine. youtube.com

Thermodynamics: The Meisenheimer complex is a true intermediate, residing in a potential energy well between the reactants and the transition state for leaving group departure. While less stable than the aromatic starting material and product, its relative stability is paramount. The resonance delocalization of the negative charge onto the sulfonyl group makes the intermediate thermodynamically more accessible, favoring the substitution pathway at the C1 position (para to the sulfonyl group). libretexts.orgmdpi.com

Electrophilic Aromatic Substitution (EAS): For EAS reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex (or arenium ion). byjus.commasterorganicchemistry.com

Kinetics: The presence of three strong electron-withdrawing groups significantly increases the activation energy for the formation of the positively charged sigma complex. This leads to extremely slow reaction rates, making EAS kinetically unfavorable. fiveable.me

Thermodynamics: The sigma complex is a high-energy, non-aromatic intermediate. The electron-withdrawing substituents destabilize this positively charged species, making its formation thermodynamically costly. While subsequent deprotonation to restore aromaticity is thermodynamically favorable, overcoming the initial energy barrier remains the primary challenge. masterorganicchemistry.com

Derivatives, Analogues, and Structure Activity Relationships Sar

Design Principles for Structural Analogues of Halogenated Aryl Sulfones

The design of structural analogues of halogenated aryl sulfones is guided by several key principles aimed at modulating their chemical reactivity and physical properties. These principles primarily revolve around the manipulation of electronic effects, steric hindrance, and intermolecular interactions.

One of the fundamental design considerations is the nature and position of the halogen substituents. The electronegativity and size of the halogens (in this case, bromine and chlorine) significantly influence the electron density distribution within the aromatic ring. This, in turn, affects the reactivity of the benzene (B151609) ring towards electrophilic and nucleophilic substitution reactions. For instance, the electron-withdrawing nature of the halogens and the sulfonyl group deactivates the ring, making it less susceptible to electrophilic attack. The specific placement of these groups also directs the position of any further substitutions.

Another critical design element is the potential for halogen bonding. This non-covalent interaction, where a halogen atom acts as an electrophilic species, can play a significant role in the conformation and intermolecular associations of the molecule. The strength of the halogen bond can be tuned by altering the electronic environment of the halogen atom. Electron-withdrawing groups on the aromatic ring enhance the positive electrostatic potential (σ-hole) on the halogen, leading to stronger halogen bonds. This principle can be exploited to design analogues with specific self-assembly properties or to facilitate interactions with other molecules.

Modification of the alkyl group on the sulfonyl moiety also presents a viable strategy for creating analogues. Altering the size, branching, and polarity of the alkyl group can impact the molecule's solubility, lipophilicity, and steric profile. These modifications can influence how the molecule interacts with its environment without significantly altering the electronic properties of the aryl ring.

Synthesis and Comparative Analysis of Related Isomers and Homologues

The synthesis of 2-bromo-1-chloro-4-(isopropylsulfonyl)benzene and its related isomers and homologues typically involves a multi-step process. A common synthetic route is the oxidation of the corresponding thioether, which can be prepared through nucleophilic aromatic substitution or cross-coupling reactions. For example, reacting 2-bromo-1-chloro-4-fluorobenzene with isopropyl thiol followed by oxidation would yield the target compound.

Isomers: Positional isomers of this compound, where the bromine, chlorine, and isopropylsulfonyl groups are arranged differently on the benzene ring, would exhibit distinct physicochemical properties due to differences in their dipole moments and steric interactions. For instance, an isomer with the bulky isopropylsulfonyl group positioned between the two halogen atoms would likely have a different crystalline structure and melting point compared to the title compound. The synthesis of these positional isomers would start from appropriately substituted benzene derivatives.

Homologues: Homologues of this compound can be synthesized by varying the alkyl group attached to the sulfonyl moiety. For example, replacing the isopropyl group with a methyl, ethyl, or n-propyl group would result in a series of homologues. The synthesis would involve using the corresponding alkyl thiol in the initial step. A comparative analysis of these homologues would likely show a trend in properties such as melting point and solubility, which would correlate with the size and nature of the alkyl group.

| Compound | Alkyl Group | Synthetic Precursors | Expected Relative Polarity |

|---|---|---|---|

| 2-Bromo-1-chloro-4-(methylsulfonyl)benzene | Methyl | 2-bromo-1-chloro-4-fluorobenzene, methyl thiol | Higher |

| 2-Bromo-1-chloro-4-(ethylsulfonyl)benzene | Ethyl | 2-bromo-1-chloro-4-fluorobenzene, ethyl thiol | Intermediate |

| This compound | Isopropyl | 2-bromo-1-chloro-4-fluorobenzene, isopropyl thiol | Lower |

| 2-Bromo-1-chloro-4-(n-propylsulfonyl)benzene | n-Propyl | 2-bromo-1-chloro-4-fluorobenzene, n-propyl thiol | Lower |

Chemoinformatic Approaches to Structure-Reactivity and Structure-Function Analysis (excluding biological outcomes)

Chemoinformatic tools offer powerful methods for analyzing the structure-reactivity and structure-function relationships of this compound and its analogues, without considering biological endpoints. These approaches rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties.

One important area of analysis is the calculation of the electrostatic potential surface. This provides a visual representation of the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For halogenated aryl sulfones, the electrostatic potential surface can be used to predict the strength and directionality of halogen bonding and other non-covalent interactions.

Quantum chemical calculations can be employed to determine a range of reactivity descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of the molecule's chemical reactivity and stability. Other descriptors such as atomic charges, bond orders, and various reactivity indices can provide further insights into the molecule's chemical behavior. For example, these calculations can help predict the most likely sites for metabolic attack or degradation.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate these calculated descriptors with experimentally determined physicochemical properties like melting point, boiling point, and solubility. Such models can be valuable for predicting the properties of newly designed analogues before their synthesis.

Development of Chemical Libraries Based on the Core Structure

The 2-bromo-1-chloro-4-(sulfonyl)benzene core structure is an attractive scaffold for the development of chemical libraries. These libraries, which consist of a large number of structurally related compounds, can be used for a variety of chemical and material science applications.

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large libraries of compounds. By systematically varying the substituents at different positions on the aryl sulfone scaffold, a diverse collection of molecules can be generated. For example, a library could be created by reacting a common halogenated aryl sulfone precursor with a variety of different alkyl thiols to generate a range of sulfone homologues. Further diversity could be introduced by performing reactions on the aromatic ring, such as additional halogenations or cross-coupling reactions.

Solid-phase synthesis is a particularly useful technique for the construction of chemical libraries. In this approach, the core scaffold is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be easily washed away. After the desired modifications have been made, the final compounds are cleaved from the solid support. This methodology is well-suited for the automated synthesis of large numbers of compounds.

Fragment-based approaches can also be employed in the design of chemical libraries. This involves identifying smaller molecular fragments that can be combined in various ways to generate a diverse set of larger molecules. For the halogenated aryl sulfone scaffold, different halogenated aromatic rings and various sulfonyl-containing fragments could be combined to create a library of novel compounds.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 2-Bromo-1-chloro-4-(isopropylsulfonyl)benzene. The distinct electronic environments created by the bromo, chloro, and isopropylsulfonyl substituents on the benzene (B151609) ring result in a predictable and analyzable spectrum.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the isopropyl group. The aromatic region will feature three distinct signals due to the trisubstituted benzene ring. The electron-withdrawing nature of the sulfonyl group and the halogens will shift these protons downfield (to a higher ppm value).

Aromatic Protons: The proton at position 3 (H-3), being ortho to both the bromine and the sulfonyl group, would be expected to appear as a doublet of doublets. The proton at position 5 (H-5), ortho to the sulfonyl group and meta to the chlorine, would likely be a doublet of doublets. The proton at position 6 (H-6), ortho to the chlorine and meta to the sulfonyl group, would appear as a doublet.

Isopropyl Group Protons: The single methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet, coupling with the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 8.05 - 8.20 | Ar-H (H-3) | d | ~2.0 Hz |

| 7.85 - 8.00 | Ar-H (H-5) | dd | ~8.5, 2.0 Hz |

| 7.70 - 7.85 | Ar-H (H-6) | d | ~8.5 Hz |

| 3.20 - 3.40 | (CH₃)₂CH- | sept | ~7.0 Hz |

| 1.20 - 1.35 | (CH₃)₂CH- | d | ~7.0 Hz |

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons and two for the isopropyl group carbons. The chemical shifts are heavily influenced by the attached substituents.

Aromatic Carbons: The carbons directly bonded to the electronegative sulfonyl group (C-4), chlorine (C-1), and bromine (C-2) will be significantly deshielded. The remaining three aromatic carbons (C-3, C-5, C-6) will appear at higher field.

Isopropyl Group Carbons: The methine carbon (-CH) will appear further downfield than the equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 138 - 142 | C-4 (C-SO₂) |

| 135 - 139 | C-1 (C-Cl) |

| 132 - 135 | C-6 |

| 130 - 133 | C-3 |

| 128 - 131 | C-5 |

| 120 - 124 | C-2 (C-Br) |

| 54 - 58 | (CH₃)₂CH- |

| 14 - 17 | (CH₃)₂CH- |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key correlations would be observed between H-5 and H-6 on the aromatic ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the isopropyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the quaternary (non-protonated) carbons. For instance, the methyl protons of the isopropyl group would show a correlation to the methine carbon and the sulfur-bound methine proton would show a correlation to the C-4 of the benzene ring, confirming the connectivity of the entire isopropylsulfonyl group to the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀BrClO₂S), the exact mass can be calculated. A key feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted fragmentation would likely involve the loss of the isopropyl group ([M-43]⁺), followed by the loss of sulfur dioxide ([M-C₃H₇-SO₂]⁺), and cleavage of the C-Br and C-Cl bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups within the molecule based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2960 | Aliphatic C-H Stretch | Medium |

| 1580, 1470, 1390 | Aromatic C=C Stretch | Medium-Strong |

| 1330 - 1310 | Sulfonyl S=O Asymmetric Stretch | Strong |

| 1160 - 1140 | Sulfonyl S=O Symmetric Stretch | Strong |

| 880 - 800 | C-H Out-of-plane Bending (Aromatic) | Strong |

| 750 - 700 | C-Cl Stretch | Strong |

| 680 - 550 | C-Br Stretch | Medium-Strong |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of "2-Bromo-1-chloro-4-(isopropylsulfonyl)benzene". researchgate.net The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such investigations, offering a good balance between accuracy and computational cost. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For "this compound," this process would involve systematically exploring different rotational orientations (conformers) of the isopropylsulfonyl group relative to the benzene (B151609) ring to locate the global minimum on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-Cl | Data not available |

| C-S | Data not available |

| S=O | Data not available |

| C-C (aromatic) | Data not available |

| Bond Angles (°) ** | |

| C-C-Br | Data not available |

| C-C-Cl | Data not available |

| C-S-O | Data not available |

| Dihedral Angles (°) ** | |

| Cl-C-C-S | Data not available |

| C-C-S-O | Data not available |

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The distribution of electron density within "this compound" can be analyzed using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MEP) map. researchgate.netnih.gov The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net

Table 3: Selected Reactivity Indices for this compound (Note: The values in this table are for illustrative purposes as specific computational data for this compound were not found.)

| Reactivity Index | Definition | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of "this compound" in a condensed phase (e.g., in a solvent or a crystal lattice). MD simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility and the nature of its intermolecular interactions with surrounding molecules.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties of "this compound". For example, vibrational frequencies corresponding to its infrared and Raman spectra can be calculated and compared with experimental data to aid in the assignment of spectral bands. researchgate.net Furthermore, theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra, which are valuable for structural elucidation. researchgate.net

Computational Assessment of Synthetic Accessibility and Mechanistic Pathways

Computational chemistry can also be employed to explore potential synthetic routes to "this compound". mdpi.com By calculating the energies of reactants, transition states, and products for a proposed reaction, the feasibility of a synthetic step can be assessed. This approach can help in optimizing reaction conditions and understanding the underlying reaction mechanisms. mdpi.com

Potential Academic and Industrial Applications in Organic Chemistry

Utility as Synthetic Building Blocks in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring of 2-Bromo-1-chloro-4-(isopropylsulfonyl)benzene provides multiple reaction sites, rendering it a highly versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

The presence of the electron-withdrawing isopropylsulfonyl group influences the reactivity of the aromatic ring, directing incoming electrophiles and activating the ring for nucleophilic aromatic substitution reactions under specific conditions. This controlled reactivity is crucial for the regioselective synthesis of polysubstituted aromatic compounds.

A plausible synthetic route to this compound can be inferred from the synthesis of analogous compounds. A common strategy involves a multi-step sequence starting from a readily available benzene derivative. For instance, the synthesis could potentially involve the chlorination of an isopropylbenzene precursor, followed by sulfonation and subsequent bromination. The order of these steps would be critical to achieve the desired 2-bromo-1-chloro-4-sulfonyl substitution pattern, guided by the directing effects of the substituents at each stage.

Intermediates in the Preparation of Advanced Materials (e.g., organic electronics)

Halogenated aromatic compounds and sulfone-containing molecules are key components in the development of advanced materials, particularly in the field of organic electronics. While direct applications of this compound in this area are not extensively documented, its structural motifs suggest significant potential. The bromo and chloro substituents can serve as handles for polymerization reactions, enabling the incorporation of this unit into conjugated polymer backbones for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration in Agrochemical Research as Chemical Intermediates (focus on chemical synthesis, not biological efficacy)

The structural features of this compound are found in various agrochemical compounds. Halogenated phenyl sulfones are known to be important intermediates in the synthesis of pesticides. For example, a patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its utility in the production of pesticides. This suggests that the related isopropylsulfonyl analogue could also serve as a valuable precursor in this industry.

Precursors for Catalytic Systems or Ligand Design

The design of novel ligands is a cornerstone of advancements in catalysis. While there is no specific documentation of this compound being used as a precursor for catalytic systems, its structure offers possibilities for ligand synthesis. The halogen atoms provide sites for the introduction of coordinating groups, such as phosphines, amines, or pyridines, which can then bind to a metal center.

The synthesis of such ligands would likely involve a two-step process: first, a cross-coupling reaction to introduce a functional group containing a donor atom, followed by complexation with a suitable metal salt. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be fine-tuned by the presence of the chloro and isopropylsulfonyl substituents on the phenyl ring.

Role in Medicinal Chemistry Lead Compound Generation and Optimization (focus on chemical synthesis and SAR, not biological activity or clinical trials)

Phenyl sulfone and sulfonamide moieties are prevalent in a wide range of therapeutic agents due to their ability to form hydrogen bonds and their metabolic stability. The isopropylsulfonyl group in this compound makes it an interesting starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies are fundamental in drug discovery, systematically modifying a lead compound to enhance its potency and selectivity. nbinno.com

The synthesis of a library of compounds for SAR studies could be initiated from this compound. The bromine and chlorine atoms offer opportunities for diversification through various chemical transformations. For example, Suzuki or Sonogashira coupling reactions could be employed to introduce a variety of substituents at these positions, allowing for the exploration of the chemical space around a particular biological target. The isopropylsulfonyl group itself is a key feature, and its interaction with a target protein could be a crucial determinant of biological activity. The presence of this group in a potent ALK/EGFR dual kinase inhibitor highlights its potential in the design of targeted therapies.

Interactive Data Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-chloro-4-nitrobenzene |

| 2-bromo-4-chloro-1-isopropylbenzene |

Q & A

Q. What high-throughput methods are suitable for studying its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.